3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and ethoxycarbonyl groups. Common reagents used in these reactions include chlorinating agents, carboxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{5-(4-chlorophenyl)-1-[4-(methoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid
- 3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-methoxyphenyl]-1H-pyrrol-2-yl}propanoic acid
- 3-{5-(4-bromophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid
Uniqueness
The uniqueness of 3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H20ClNO5 |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-ethoxycarbonyl-3-hydroxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H20ClNO5/c1-2-29-22(28)18-10-7-17(13-20(18)25)24-16(9-12-21(26)27)8-11-19(24)14-3-5-15(23)6-4-14/h3-8,10-11,13,25H,2,9,12H2,1H3,(H,26,27) |
InChI Key |
WYINEJSMCAIBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O)O |
Origin of Product |
United States |
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